molecular formula C16H11F2NOS2 B2639799 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034513-95-4

2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2639799
CAS No.: 2034513-95-4
M. Wt: 335.39
InChI Key: JVOQNCMGDMBZTB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and thiophene rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the thiophene rings, resulting in different chemical and biological properties.

    Thiophene-2-carboxamide: Contains a thiophene ring but lacks the difluoro groups and benzamide core.

    N-(Thiophen-2-ylmethyl)benzamide: Similar structure but without the difluoro substitutions.

Uniqueness

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to the combination of difluoro groups and thiophene rings, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2,6-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NOS2/c17-11-3-1-4-12(18)14(11)16(20)19-15(10-6-8-21-9-10)13-5-2-7-22-13/h1-9,15H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOQNCMGDMBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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